- Treating diabetes mellitus using arylglyoxals, United States, , ,
Cas no 92254-55-2 (4-Phenoxyphenylglyoxal hydrate)

4-Phenoxyphenylglyoxal hydrate 化学的及び物理的性質
名前と識別子
-
- 4-Phenoxyphenylglyoxal hydrate
- 2-Oxo-2-(4-phenoxyphenyl)acetaldehyde hydrate
- Ethanone,2,2-dihydroxy-1-(4-phenoxyphenyl)-
- 2,2-Dihydroxy-1-(4-Phenoxyphenyl)-Ethanone
- OR1615
- 2-oxo-2-(4-phenoxyphenyl)acetaldehyde
- SBB099840
- AB48656
- ST2417143
- 2-oxo-2-(4-phenoxyphenyl)ethanal, hydrate
- AX8099893
- AM20050078
- W9532
- Oxo(4-phenoxyphenyl)acetaldehyde--water (1/1)
- A844181
- 2-oxidanylidene-2-(4-phenoxyphenyl)ethanal hydrate
- 2,2-Dihydroxy-1-(4-phenoxyphenyl)ethanone (ACI)
- Acetophenone, 2,2-dihydroxy-4′-phenoxy- (7CI)
-
- MDL: MFCD08705866
- インチ: 1S/C14H12O4/c15-13(14(16)17)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9,14,16-17H
- InChIKey: YXORSXKQALCDKI-UHFFFAOYSA-N
- ほほえんだ: O=C(C(O)O)C1C=CC(OC2C=CC=CC=2)=CC=1
計算された属性
- せいみつぶんしりょう: 244.07400
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 261
- トポロジー分子極性表面積: 44.4
じっけんとくせい
- ふってん: 417.5°C at 760 mmHg
- PSA: 66.76000
- LogP: 1.97230
4-Phenoxyphenylglyoxal hydrate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
-
危険物標識:
- ちょぞうじょうけん:Inert atmosphere,Store in freezer, under -20°C
4-Phenoxyphenylglyoxal hydrate 税関データ
- 税関データ:
アメリカ税関コード:
2918303000要約:
2918303000他のアルデヒドまたはケトン機能を有するが、他の酸素機能を有さない芳香族カルボン酸およびその誘導体(第6節注釈3中の米国製品を除く)。一般価格:6.5%。特殊価格:無料(A+、AU、BH、CA、CL、CO、D、E、IL、J、JO、K、KR、MA、MX、OM、P、PA、PE、SG)。レート2:15.4¢/kg+57%
4-Phenoxyphenylglyoxal hydrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P321090-500mg |
4-Phenoxyphenylglyoxal Hydrate |
92254-55-2 | 500mg |
$ 115.00 | 2022-06-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O81430-250mg |
2-Oxo-2-(4-phenoxyphenyl)acetaldehyde hydrate |
92254-55-2 | 250mg |
¥106.0 | 2021-09-04 | ||
Alichem | A019113853-5g |
2-Oxo-2-(4-phenoxyphenyl)acetaldehyde hydrate |
92254-55-2 | 95% | 5g |
$159.12 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TH279-250mg |
4-Phenoxyphenylglyoxal hydrate |
92254-55-2 | 95+% | 250mg |
210CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TH279-50mg |
4-Phenoxyphenylglyoxal hydrate |
92254-55-2 | 95+% | 50mg |
55.0CNY | 2021-07-17 | |
A2B Chem LLC | AH86027-5g |
4-Phenoxyphenylglyoxal hydrate |
92254-55-2 | 95% | 5g |
$260.00 | 2024-07-18 | |
A2B Chem LLC | AH86027-1g |
4-Phenoxyphenylglyoxal hydrate |
92254-55-2 | 95% | 1g |
$93.00 | 2024-07-18 | |
eNovation Chemicals LLC | D547027-5g |
4-Phenoxyphenylglyoxal hydrate |
92254-55-2 | 97% | 5g |
$590 | 2025-02-21 | |
eNovation Chemicals LLC | D547027-10g |
4-Phenoxyphenylglyoxal hydrate |
92254-55-2 | 97% | 10g |
$899 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226729-5g |
2-Oxo-2-(4-phenoxyphenyl)acetaldehyde hydrate |
92254-55-2 | 95% | 5g |
¥3541.00 | 2024-04-25 |
4-Phenoxyphenylglyoxal hydrate 関連文献
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
4-Phenoxyphenylglyoxal hydrateに関する追加情報
Chemical Profile of 4-Phenoxyphenylglyoxal Hydrate (CAS No. 92254-55-2)
4-Phenoxyphenylglyoxal hydrate, identified by the Chemical Abstracts Service Number (CAS No.) 92254-55-2, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, featuring a glyoxal moiety linked to a phenoxyphenyl group, has garnered attention due to its structural features and potential applications in synthetic chemistry and drug discovery. The presence of the glyoxal group, known for its reactivity in condensation reactions, and the phenoxyphenyl moiety, which introduces hydrophobicity and aromaticity, makes this compound a versatile intermediate for various chemical transformations.
The synthesis of 4-phenoxyphenylglyoxal hydrate typically involves the condensation of phenoxybenzaldehyde with glyoxal under controlled conditions. The hydrate form indicates the presence of water molecules associated with the compound, which can influence its solubility and reactivity. In recent years, advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.
One of the most compelling aspects of 4-phenoxyphenylglyoxal hydrate is its utility as a building block in the synthesis of more complex molecules. The glyoxal group can participate in Michael additions, condensation reactions with amino acids, and other nucleophilic additions, while the phenoxyphenyl ring can serve as a scaffold for further functionalization. This dual functionality has made it a valuable reagent in the development of novel pharmaceuticals and agrochemicals.
In the realm of pharmaceutical research, 4-phenoxyphenylglyoxal hydrate has been explored as a precursor for potential bioactive compounds. For instance, derivatives of this molecule have shown promise in inhibiting certain enzymes implicated in inflammatory diseases. The phenoxyphenyl group, with its aromaticity and hydrophobic properties, can interact favorably with biological targets, while the glyoxal moiety can serve as a pharmacophore or be further modified to enhance binding affinity.
Recent studies have highlighted the role of 4-phenoxyphenylglyoxal hydrate in developing metal-organic frameworks (MOFs) and coordination polymers. The ability of the glyoxal group to act as a bridging ligand allows for the construction of complex supramolecular structures with tailored properties. These materials have potential applications in catalysis, gas storage, and separation technologies.
The hydrate form of 4-phenoxyphenylglyoxal hydrate also presents interesting opportunities for material science applications. The water molecules associated with the compound can influence its crystal structure and thermal properties, making it suitable for use in humidity-sensitive materials or as a component in hygroscopic formulations.
From an industrial perspective, the production and application of 4-phenoxyphenylglyoxal hydrate are subject to various quality control measures to ensure consistency and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to characterize the compound and monitor reaction progress.
The environmental impact of synthesizing and handling 4-phenoxyphenylglyoxal hydrate is another important consideration. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Additionally, researchers are exploring ways to improve the recyclability of reagents used in its production to align with sustainable chemistry principles.
In conclusion, 4-phenoxyphenylglyoxal hydrate (CAS No. 92254-55-2) is a multifaceted compound with significant potential in organic synthesis, pharmaceutical development, and material science. Its unique structural features make it a valuable intermediate for constructing complex molecules, while its hydrate form offers additional versatility in applications ranging from catalysis to humidity-sensitive materials. As research continues to uncover new uses for this compound, it is likely to remain a cornerstone of innovation in chemical sciences.
92254-55-2 (4-Phenoxyphenylglyoxal hydrate) 関連製品
- 1226-42-2(4,4'-Dimethoxybenzil)
- 32025-65-3((3-Methoxyphenyl)glyoxal)
- 22711-21-3(4-Methoxybenzil)
- 745783-88-4(6-Methoxy-2-naphthylglyoxal Hydrate)
- 16208-17-6(4-Methoxyphenylglyoxal hydrate)
- 40101-17-5(1,2-Bis(3-methoxyphenyl)ethane-1,2-dione)
- 1306606-05-2(2-Pyridineethanamine, β-(2-phenylpropyl)-)
- 1154963-41-3(3-((trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine)
- 868223-46-5(N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide)
- 1781077-77-7(1-2-(3-bromo-5-methylthiophen-2-yl)ethylcyclopropan-1-amine)
